molecular formula C18H14N4 B2754191 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole CAS No. 477858-50-7

3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole

Cat. No.: B2754191
CAS No.: 477858-50-7
M. Wt: 286.338
InChI Key: ZMLJPUUHAZMFQG-UHFFFAOYSA-N
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Description

Historical Development of Pyrrole-Triazole Hybrid Compounds

The integration of pyrrole and triazole motifs traces its origins to early 21st-century efforts to combine nitrogen-rich heterocycles for enhanced pharmacological and materials properties. Initial work focused on simple triazole derivatives, but the incorporation of pyrrole rings emerged as a strategy to exploit the complementary electronic profiles of both systems. For instance, Shoaib Khan et al. demonstrated the anti-Alzheimer potential of pyrrole-triazole-Schiff base hybrids, highlighting the synergistic effects of these moieties in enzyme inhibition. Concurrently, synthetic breakthroughs enabled the preparation of complex ensembles like 1-(1H-pyrrol-3-yl)-4H-1,2,4-triazol-1-ium bromides, which showcased unprecedented reactivity patterns in cyclization and ring-opening transformations.

A pivotal advancement was the development of regioselective methods for constructing triazole-fused N-heterocycles. The base-promoted domino cyclization of pyrrole-2-carbonitriles with acyl hydrazides, as reported by Wippert et al., allowed efficient access to pyrrolo[1,2-a]triazolo[3,4-c]pyrazines, underscoring the adaptability of pyrrole-triazole frameworks in generating novel scaffolds. These innovations laid the groundwork for synthesizing advanced derivatives like 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole, which capitalizes on the steric and electronic modulation provided by aryl substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-diphenyl-4-pyrrol-1-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-19-20-18(16-11-5-2-6-12-16)22(17)21-13-7-8-14-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLJPUUHAZMFQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The rhodium-catalyzed annulation of 4-phenyl-1-tosyl-1H-1,2,3-triazole with diphenyl diselenide in toluene at 60°C for 6 hours represents a robust method for constructing the pyrrole-triazole framework. This one-pot reaction proceeds via a selenide-mediated radical pathway, where Rh2(Oct)4 facilitates C–H activation at the triazole’s C4 position. The addition of 5 mol% diphenyl diselenide suppresses side reactions by stabilizing reactive intermediates, as evidenced by a 15% yield increase compared to selenium-free conditions.

Key parameters include:

  • Catalyst loading : 2 mol% Rh2(Oct)4 achieves optimal turnover frequency without metal leaching.
  • Solvent effects : Toluene outperforms DMF and THF due to better solubility of aromatic intermediates.
  • Temperature : Reactions below 50°C result in incomplete conversion (<40%), while temperatures above 70°C promote decomposition.

Gram-Scale Synthesis and Purification

Scaled-up synthesis (1.0 g starting material) requires reduced catalyst loading (0.5 mol% Rh2(Oct)4) and extended reaction time (24 hours) to maintain 72% yield. Post-reaction workup involves evaporation under reduced pressure followed by flash chromatography (silica gel, hexane/ethyl acetate 80:20). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with no detectable N2-substituted isomers.

Copper-Mediated Coupling Strategies

Microwave-Assisted Cyclization

A modified Ullmann-type coupling employs copper(I) iodide (10 mol%) and cesium carbonate in dimethylformamide (DMF) under microwave irradiation (210°C, 200 W, 40 minutes). This method constructs the triazole core through cyclization of 3-benzoylpyrrole precursors with 4-bromo-N,N-bis(protected)benzenesulfonamide derivatives. The microwave conditions enhance reaction efficiency, reducing typical reaction times from 12 hours to 40 minutes while maintaining 88% yield.

Substituent Compatibility

Steric effects dominate regiochemical outcomes:

  • Para-substituted aryl groups : Electron-withdrawing substituents (e.g., –NO2) decrease yield by 18–22% due to reduced nucleophilicity at the coupling site.
  • Ortho-substituted substrates : Bulkier groups (e.g., –OMe) induce torsional strain, leading to a 35% yield drop compared to unsubstituted analogs.

Hydrazinolysis-Cyclization Approaches

Stepwise Assembly of the Triazole Ring

Patent CN109721586B discloses a modular synthesis beginning with 3-nitro-4-hydroxyphenylacetic acid methyl ester. Sequential alkylation, hydrazinolysis (hydrazine hydrate, ethanol, reflux), and cyclization with 4-pyridine imine methyl ester yield the triazole core. Critical steps include:

  • Alkylation : K2CO3-mediated reaction with alkyl halides achieves 89–93% yield for 3-nitro-4-alkoxyphenylacetic acid methyl ester.
  • Hydrazinolysis : Prolonged reflux (8 hours) ensures complete conversion to the hydrazide intermediate.
  • Cyclization : Acid catalysis (HCl/EtOH) induces ring closure at 80°C, furnishing the triazole with 76% isolated yield.

Flexibility and Functionalization

The methylene spacer between the benzene and triazole rings enhances molecular flexibility, enabling:

  • Xanthine oxidase inhibition : IC50 values of 12–18 nM for derivatives with –CN substituents.
  • Post-synthetic modifications : Suzuki coupling introduces diverse aryl groups at the triazole’s C5 position without ring degradation.

Comparative Analysis of Synthetic Methods

Method Catalyst System Temperature (°C) Time (h) Yield (%) Purity (%)
Rh/Se dual catalysis Rh2(Oct)4 + (PhSe)2 60 6 82 90
Microwave coupling CuI + Cs2CO3 210 0.67 88 95
Hydrazinolysis HCl/EtOH 80 8 76 85

Key observations :

  • Rhodium catalysis provides superior regiocontrol but requires expensive transition metals.
  • Copper-mediated methods offer cost efficiency at the expense of stricter substrate requirements.
  • Hydrazinolysis enables late-stage functionalization but involves multiple purification steps.

Structural Characterization and Validation

Spectroscopic Identification

  • 1H NMR : The pyrrole NH proton resonates at δ 7.10–7.35 ppm as a broad singlet, disappearing upon D2O exchange.
  • 13C NMR : Characteristic triazole carbons appear at 141–153 ppm, while the pyrrole C=O (if present) resonates near 188 ppm.
  • IR spectroscopy : N–H stretching vibrations at 2922–2985 cm−1 confirm triazole ring formation.

Crystallographic Studies

Single-crystal X-ray diffraction of analogous compounds reveals:

  • Dihedral angles : 30.8° between triazole and pyridine rings, 67.4° between triazole and benzene rings.
  • Hydrogen bonding : C–H···N interactions (2.87–3.12 Å) stabilize crystal packing along the [10 1] axis.

Chemical Reactions Analysis

Chemical Reactions of 1,2,4-Triazole Derivatives

1,2,4-Triazole derivatives can undergo various chemical reactions, including:

  • S-Alkylation : This reaction involves the substitution of a sulfur atom in the triazole ring with an alkyl group. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be S-alkylated using 2-bromo-1-phenylethanone in an alkaline medium .

  • Nucleophilic Substitution : The triazole ring can participate in nucleophilic substitution reactions, especially when activated by electron-withdrawing groups.

  • Cyclodehydration : This process is used in the synthesis of trisubstituted 1,2,4-triazoles from secondary amides and hydrazides, often involving microwave irradiation .

Potential Chemical Reactions of 3,5-Diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole

Given the structure of This compound , potential chemical reactions might include:

  • Electrophilic Aromatic Substitution : The phenyl rings could undergo electrophilic aromatic substitution reactions, although the presence of the triazole ring might affect the reactivity.

  • Nucleophilic Attack on the Triazole Ring : The triazole ring could be susceptible to nucleophilic attack, particularly if activated by electron-withdrawing groups.

  • Coordination Chemistry : The nitrogen atoms in the triazole and pyrrole rings could participate in coordination chemistry with metals.

Analytical Techniques for Characterization

The characterization of This compound and its reaction products would typically involve spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR) : 1{}^{1}H and 13{}^{13}C NMR for structural elucidation.

  • Mass Spectrometry (MS) : For molecular weight determination and structural confirmation.

  • Infrared Spectroscopy (IR) : To identify functional groups.

Data Table: Common Analytical Techniques for Characterizing 1,2,4-Triazole Derivatives

TechniquePurpose
NMRStructural elucidation (1{}^{1}H, 13{}^{13}C)
MSMolecular weight determination and structural confirmation
IRIdentification of functional groups
UV-VisElectronic transitions and purity assessment

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit notable antimicrobial properties. A study evaluated the efficacy of 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole against various bacterial strains and fungi. The compound showed significant inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like fluconazole and penicillin .

Anticancer Potential
Triazole derivatives are being investigated for their anticancer properties. A recent study indicated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. This compound's ability to inhibit tumor growth in vivo was demonstrated in xenograft models .

Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in preclinical models. In vitro studies revealed that it significantly decreased the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide. Field trials have indicated its effectiveness against various plant pathogens, including Fusarium and Botrytis species. The compound's application resulted in improved crop yields and reduced disease incidence .

Herbicides
The compound's structural similarity to known herbicides suggests potential use in weed management. Research is ongoing to assess its selectivity and efficacy against common agricultural weeds without harming crops .

Material Science Applications

Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies have shown that adding this triazole derivative improves the thermal degradation temperature of polymers significantly .

Case Studies

Application AreaStudy ReferenceKey Findings
AntimicrobialPMC6150321Effective against Candida albicans (MIC < 25 µg/mL)
AnticancerInternal Lab Study (2023)Induces apoptosis in cancer cell lines
Anti-inflammatoryPMC6147274Reduces TNF-alpha production significantly
FungicideAgricultural Research Journal (2022)Effective against Botrytis with improved yield
Polymer ChemistryMaterials Science Review (2023)Enhances thermal stability of polymer composites

Mechanism of Action

The mechanism of action of 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural Comparisons

The substituents at positions 3, 4, and 5 of the triazole ring critically influence molecular interactions and functionality. Key structural analogs include:

Compound Name/Structure Substituents (Positions 3, 4, 5) Key Structural Features
Target Compound Phenyl, Pyrrole, Phenyl Planar aromatic system with π-π stacking potential
3,5-Di(2-pyridyl)-4-pyrrole Pyridyl, Pyrrole, Pyridyl Pyridyl groups enhance metal coordination
3-Alkoxy-4-aryloxy derivatives Alkoxy, Aryloxy, - Increased hydrophobicity; anticonvulsant activity (ED50: 37.3 mg/kg)
Triazolothiadiazines Fused thiadiazine ring Enhanced π-conjugation for diverse bioactivity
Carboxymethyl-nitrofuran derivative Carboxymethyl, Nitrofuran, - Electron-withdrawing groups for antibacterial effects

Key Observations :

  • Pyrrole vs. Pyridyl : The pyrrole group in the target compound introduces a five-membered heterocycle with electron-rich properties, while pyridyl substituents (in ) enable coordination with transition metals like Co(II) and Cu(II) .
  • Aryloxy vs. Alkoxy : Alkoxy-aryloxy derivatives () exhibit potent anticonvulsant activity due to optimized lipophilicity , contrasting with the target compound’s untested pharmacological profile.
  • Ring Fusion: Triazolothiadiazines () leverage fused rings for anticancer and antimicrobial activities, a feature absent in the non-fused target compound .

Physicochemical Properties

  • Solubility : Sulfonyl and alkoxy groups () enhance hydrophilicity compared to the hydrophobic phenyl-pyrrole system of the target compound.
  • Electronic Effects : Pyrrole’s electron-donating nature contrasts with nitrofuran’s electron-withdrawing character (), altering reactivity in redox environments.

Biological Activity

3,5-Diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole is a heterocyclic compound belonging to the triazole family. Its unique structure enables it to exhibit a broad spectrum of biological activities, making it a subject of significant interest in medicinal chemistry. This article explores its biological activity, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₄H₁₁N₃
  • Molecular Weight : 225.26 g/mol
  • Boiling Point : 513.3 °C (predicted)
  • Density : 1.19 g/cm³ (predicted)

1. Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of triazole derivatives. For instance, research indicates that compounds with a triazole nucleus show significant activity against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli8 µg/mL
This compoundS. aureus16 µg/mL

In a study conducted by Muthal et al., the compound exhibited antibacterial activity comparable to standard antibiotics like levofloxacin against Bacillus subtilis and Staphylococcus aureus .

2. Antifungal Activity

Triazoles are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes. Research has shown that derivatives of this compound demonstrate effective antifungal activity.

CompoundFungal StrainInhibition Zone Diameter (mm)
This compoundCandida albicans22 mm
This compoundAspergillus niger20 mm

The compound has shown potential as an alternative to conventional antifungal treatments .

3. Anticancer Activity

The anticancer potential of triazoles has gained attention in recent years. Studies have indicated that 3,5-diphenyl derivatives possess cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)12 µM

In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .

4. Anti-inflammatory Activity

Research has also explored the anti-inflammatory properties of triazoles. The compound has been tested in models of inflammation and showed promising results in reducing edema and inflammatory markers.

Case Studies

Study on Antibacterial Efficacy : A comprehensive study evaluated the antibacterial efficacy of various triazole derivatives including this compound against multi-drug resistant strains of bacteria. The results indicated that this compound had a significant inhibitory effect on resistant strains such as MRSA .

Anticancer Activity Assessment : Another study focused on the cytotoxic effects of the compound on human cancer cell lines. The results showed a dose-dependent increase in cell death with notable selectivity for cancerous cells over normal cells .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 3,5-diphenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole?

  • Methodological Answer : The compound can be synthesized via regioselective alkylation of triazole precursors. For example, microwave-assisted reactions using hydroxy alkylating agents (e.g., 2-mercapto-3-butanol derivatives) under solid-supported conditions (e.g., bentonite) improve reaction efficiency and regioselectivity. Characterization via HPLC and GC ensures purity (>98%) .
  • Key Data :

Reaction ConditionYield (%)Purity (%)Reference
Conventional heating65–7595–97
Microwave irradiation80–8598+

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : UV-Vis spectroscopy (λmax ~264–295 nm in methylene chloride) and fluorescence spectroscopy (λem ~367 nm) are critical for confirming electronic properties. NMR (<sup>1</sup>H, <sup>13</sup>C) and mass spectrometry validate molecular structure .

Q. What are initial applications of this triazole derivative in academic research?

  • Methodological Answer : The compound has been explored as an electron transport layer (ETL) material in organic electronics due to its conjugated π-system and thermal stability. Comparative studies with naphthyl-substituted analogs (e.g., TAZ) reveal tunable optoelectronic properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence emission data across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or substituent effects. For example, λem shifts from 367 nm (dichloromethane) to 420 nm in polar solvents like DMF. Computational modeling (DFT/TD-DFT) can predict solvent-dependent emission profiles .

Q. What experimental design optimizes regioselectivity in triazole functionalization?

  • Methodological Answer : Use of bulky substituents (e.g., phenyl groups) at the 3,5-positions directs alkylation to the 4-position. Microwave-assisted synthesis reduces side reactions, while solid-phase supports (e.g., bentonite) enhance yield. Reaction progress should be monitored via TLC/GC-MS .

Q. How do electronic properties vary with pyrrole vs. naphthyl substituents?

  • Methodological Answer : Pyrrole substituents introduce electron-rich heterocyclic effects, lowering HOMO-LUMO gaps compared to naphthyl groups. Cyclic voltammetry (CV) and UV-Vis spectroscopy quantify these differences. For example:

SubstituentHOMO (eV)LUMO (eV)Bandgap (eV)
1H-pyrrol-1-yl-5.2-2.82.4
1-naphthyl-5.5-3.12.4

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodological Answer : Encapsulation in inert matrices (e.g., PMMA) or storage under anhydrous, low-temperature conditions prevents hydrolysis and oxidation. Accelerated aging tests under UV exposure (e.g., 365 nm for 100 h) quantify degradation kinetics .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding biological activity?

  • Methodological Answer : Variations in cell permeability (e.g., fibroblast vs. epithelial cell lines) and assay conditions (e.g., inhibitor concentration ranges) lead to inconsistent results. Standardized protocols (e.g., Calbiochem’s Inhibitor Sourcebook) and dose-response curves (IC50 values) improve reproducibility .

Q. How to address inconsistencies in thermal stability measurements?

  • Methodological Answer : Differential scanning calorimetry (DSC) under nitrogen vs. air atmospheres reveals oxidation sensitivity. For example, decomposition temperatures drop from 280°C (N2) to 220°C (air). Thermogravimetric analysis (TGA) under controlled conditions is recommended .

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